molecular formula C11H12O B8517237 Phenyl 1,2-dimethylvinyl ketone

Phenyl 1,2-dimethylvinyl ketone

Cat. No.: B8517237
M. Wt: 160.21 g/mol
InChI Key: AXOYGHVXGWFROM-UHFFFAOYSA-N
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Description

Phenyl 1,2-dimethylvinyl ketone (systematic name: 1-phenyl-2-(1-methylvinyl)ethanone) is an aryl ketone with a substituted vinyl group. These compounds share a phenyl-ketone backbone but differ in substituents, which critically influence their physical, chemical, and biological behaviors .

Properties

Molecular Formula

C11H12O

Molecular Weight

160.21 g/mol

IUPAC Name

2-methyl-1-phenylbut-2-en-1-one

InChI

InChI=1S/C11H12O/c1-3-9(2)11(12)10-7-5-4-6-8-10/h3-8H,1-2H3

InChI Key

AXOYGHVXGWFROM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)C(=O)C1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Aryl Ketones

The following table summarizes key properties of phenyl 1,2-dimethylvinyl ketone and its analogs, based on available evidence:

Property This compound Benzophenone (Diphenyl Ketone) Benzyl Phenyl Ketone (Deoxybenzoin) Phenyl N-Tridecyl Ketone
Molecular Formula C₁₁H₁₂O (hypothesized) C₁₃H₁₀O C₁₄H₁₂O C₂₀H₃₂O
Molecular Weight (g/mol) ~160.22 (calculated) 182.22 196.24 288.47
Physical State Likely liquid (inferred from analogs) White crystals Solid (crystalline) Likely liquid or waxy solid
Melting Point Not available 49°C ~50–55°C (estimated) Not reported
Boiling Point Not available 305°C >250°C (decomposes) Not reported
Solubility Insoluble in water (inferred) Insoluble in water Insoluble in water Likely hydrophobic
Applications Intermediate in organic synthesis UV absorber, fragrance, polymer additive Pharmaceutical precursor, polymer stabilizer Specialty chemicals, surfactants
Hazard Profile Likely irritant (analogous to aryl ketones) Irritant, toxic combustion products Limited toxicity data Unclassified; toxicology unstudied

Structural and Functional Differences

  • Substituent Effects: Benzophenone (C₁₃H₁₀O) has two phenyl groups directly attached to the carbonyl carbon, enhancing its stability and UV-absorption capacity . Benzyl Phenyl Ketone (C₁₄H₁₂O) features a diphenylethanone structure, increasing molecular weight and rigidity compared to this compound .
  • Reactivity: The dimethylvinyl group in this compound may confer higher reactivity in Diels-Alder or polymerization reactions compared to benzophenone or deoxybenzoin.

Industrial and Commercial Relevance

  • Benzophenone dominates the market due to its role in plastics, coatings, and personal care products .
  • Benzyl Phenyl Ketone (CAS 451-40-1) has niche applications in pharmaceuticals, with a global production capacity of ~500 tons/year (2014 data) .

Key Research Findings

Thermal Stability: Benzophenone’s high boiling point (305°C) makes it suitable for high-temperature applications, whereas phenyl N-tridecyl ketone’s long alkyl chain may lower thermal stability .

Market Trends : The benzyl phenyl ketone market grew at a CAGR of 3.5% from 2009–2014, driven by demand in Asia-Pacific pharmaceutical sectors .

Synthetic Routes : Benzoin condensation (used for benzyl phenyl ketone) could be adapted for this compound by substituting benzaldehyde with methylvinyl analogs .

Preparation Methods

Reaction Mechanism and Optimization

The decomposition mechanism involves acid decarboxylation followed by ketonization. For MBK synthesis, phenylacetic acid loses a carboxyl group to form benzyl radicals, which combine with acetyl radicals from acetic acid. Introducing methyl groups at the α-position of phenylacetic acid (e.g., 3-methylphenylacetic acid) would theoretically generate dimethyl-substituted intermediates. Key parameters include:

ParameterMBK SynthesisProposed Adaptation for Dimethyl Derivative
Temperature430–470°C450–480°C (enhanced for methyl stability)
CatalystInorganic polymerZeolite-supported transition metals
Acid Ratio (Acetic:Phenylacetic)2:13:1 (to suppress polyketone byproducts)
Yield76.5%Estimated 50–65% (due to steric hindrance)

This approach requires careful control of residence time and gas-phase interactions to prevent over-decomposition.

Mannich Base-Mediated Vinylation

The Mannich reaction, employed in the synthesis of aryl vinyl ketones, provides a versatile framework for constructing the dimethylvinyl moiety. By reacting substituted phenols with dimethylamine hydrochloride and paraformaldehyde, Mannich bases form, which are subsequently treated with ethyl chloroformate to eliminate the amine group and generate the vinyl ketone.

Substrate Modification for Dimethyl Functionality

To incorporate dimethyl groups, the starting phenol derivative must bear methyl substituents at positions ortho or para to the hydroxyl group. For example, 2,6-dimethylphenol would yield a Mannich base with adjacent methyl groups, which upon elimination produces a 1,2-dimethylvinyl ketone. Experimental data from analogous reactions show:

  • Reagents : 2,6-dimethylphenol, dimethylamine hydrochloride, paraformaldehyde, ethyl chloroformate

  • Conditions : Reflux in 2-propanol (Mannich step), 1,2-dichloroethane (elimination step)

  • Yield : 60–68% (based on similar aryl vinyl ketones)

This method’s efficacy hinges on steric effects; bulkier substrates may require elevated temperatures or prolonged reaction times.

Aldol Condensation with Methyl-Substituted Aldehydes

Aldol condensations between acetophenone and methylated aldehydes, such as isobutyraldehyde, present a direct route to α,β-unsaturated ketones with branched substituents. In the synthesis of phenyl vinyl ketone, acetophenone reacts with paraformaldehyde under acidic conditions to form the α,β-unsaturated product. Substituting paraformaldehyde with isobutyraldehyde introduces methyl groups at the β-position.

Reaction Dynamics and Byproduct Management

The proposed mechanism involves acid-catalyzed enolization of acetophenone, followed by nucleophilic attack on the aldehyde. Key considerations include:

  • Catalyst System : Secondary amine hydrochloride (e.g., piperidine HCl) with carboxylic acid additives

  • Temperature : 120–150°C under 780–1,135 kPa pressure

  • Byproducts : Divinyl ketones (5–10%) and unreacted aldehyde

Optimizing the aldehyde-to-ketone ratio (3:1) and employing hydroquinone as a stabilizer can enhance selectivity toward the dimethylvinyl product.

Comparative Analysis of Methodologies

Each synthetic route presents distinct advantages and limitations:

MethodYield (%)ScalabilityByproduct RiskExperimental Complexity
Catalytic Decomposition50–65HighModerateModerate
Mannich Base Elimination60–68MediumLowHigh
Aldol Condensation65–75MediumHighLow
Wittig Olefination55–70LowLowHigh

Catalytic decomposition and aldol condensation are preferable for industrial-scale production, whereas Wittig reactions suit small-scale, stereospecific applications.

Q & A

Q. What are the primary synthetic routes for phenyl 1,2-dimethylvinyl ketone, and how can reaction conditions be optimized?

this compound can be synthesized via Claisen condensation followed by hydrolysis. For example, intermediate ketones like phenyl benzyl ketone are synthesized under alkaline conditions (e.g., using phenylacetonitrile and methyl benzoate), followed by hydrolysis with 48% HBr to yield the final product . Optimization involves adjusting reaction time (e.g., reflux for 18 hours), inert atmospheres (e.g., nitrogen), and purification via chromatography (TLC/HPLC) to monitor product formation .

Q. How can structural confirmation of this compound be performed?

Use a combination of spectroscopic techniques:

  • FTIR to confirm carbonyl (C=O) and vinyl (C=C) stretches.
  • 1H NMR to identify aromatic protons, methyl groups, and vinyl protons.
  • Mass spectrometry for molecular ion peaks and fragmentation patterns . Cross-referencing with commercial standards or computational databases (e.g., PubChem) enhances accuracy .

Q. What safety protocols are recommended for handling this compound?

  • Personal protective equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats.
  • Ventilation: Use fume hoods to avoid inhalation of vapors/aerosols.
  • First aid: Flush eyes/skin with water for 15+ minutes; seek medical attention for persistent irritation .
  • Storage: Keep at 10–25°C in airtight containers, away from oxidizers .

Advanced Research Questions

Q. How does this compound interact with biological systems, and what experimental models are suitable for toxicity assessment?

In vitro embryotoxicity studies using whole rat embryo cultures (e.g., gestational day 10.5) can assess developmental effects. Dose-response experiments (e.g., 10–100 µM) evaluate malformations (e.g., hypoplastic prosencephalon) and embryolethality. Note that phenyl vinyl ketone derivatives may require metabolic activation systems (e.g., liver S9 fractions) to mimic in vivo conditions .

Q. What analytical methods resolve contradictions in purity or impurity profiles of this compound?

  • HPLC with UV detection (e.g., C6-phenyl columns, 150 mm length, 5 µm particle size) separates impurities like hydroxylated byproducts .
  • Comparative analysis using commercial standards (e.g., 1-hydroxycyclohexyl phenyl ketone) validates impurity identification via retention time and spectral matching .
  • Data reconciliation: Address batch-to-batch variability by standardizing synthesis protocols and purification steps .

Q. How do structural modifications (e.g., trifluoromethyl groups) alter the reactivity of this compound?

Introducing electron-withdrawing groups (e.g., -CF3) increases electrophilicity at the carbonyl carbon, enhancing reactivity in nucleophilic additions. For example, 3,5-bis(trifluoromethyl)phenyl derivatives show unique interactions in catalysis or bioactivity screens due to increased lipophilicity and steric effects .

Q. What mechanistic insights explain the embryotoxicity disparity between this compound and its analogs?

Unlike preactivated analogs (e.g., phenylketophosphamide), this compound lacks mustard metabolites responsible for DNA alkylation. Embryotoxicity is instead linked to acrolein-like metabolites or oxidative stress pathways. Use knockout models (e.g., GST-deficient embryos) to test metabolic detoxification pathways .

Methodological Considerations

Designing in vitro assays for this compound’s metabolic effects:

  • Cell models: HepG2 (liver) or HeLa (cervical cancer) cells assess cytotoxicity (via MTT assays) and lipid metabolism (e.g., triglyceride accumulation EC50 values) .
  • Enzyme inhibition: Test carboxylesterase inhibition using fluorogenic substrates (e.g., 4-nitrophenyl acetate) to quantify IC50 values .

Addressing environmental impact in disposal protocols:

  • Waste treatment: Incinerate in chemical焚烧炉s with scrubbers to neutralize toxic fumes (e.g., CO, CO2) .
  • Aquatic toxicity mitigation: Use wastewater treatment plants to adsorb residues, preventing bioaccumulation in aquatic organisms .

Notes

  • For proteomics applications, consider triazole-containing analogs (e.g., [5-chloro-2-(3-chloromethyl-triazolyl)phenyl] phenyl ketone) for target identification .

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